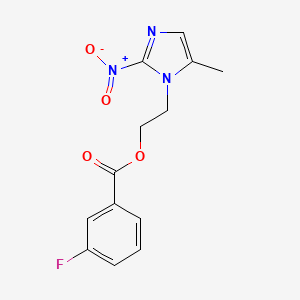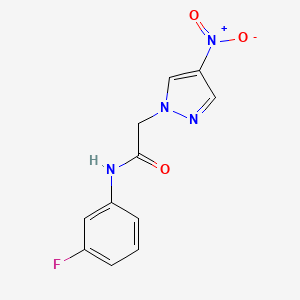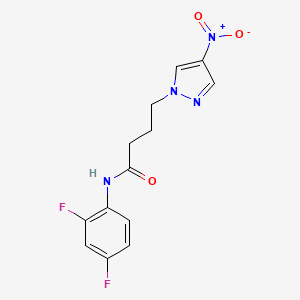
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-fluorobenzoate
Overview
Description
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-fluorobenzoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-fluorobenzoate typically involves the following steps:
Formation of the Nitroimidazole Intermediate: The starting material, 5-methyl-2-nitroimidazole, is synthesized through nitration of 5-methylimidazole using a mixture of nitric acid and sulfuric acid.
Alkylation: The nitroimidazole intermediate is then alkylated with 2-bromoethyl 3-fluorobenzoate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated purification systems, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in the compound can undergo reduction to form the corresponding amine derivative. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.
Oxidation: The methyl group on the imidazole ring can be oxidized to form a carboxylic acid derivative using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Aqueous sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-(5-amino-2-imidazol-1-yl)ethyl 3-fluorobenzoate.
Substitution: 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-fluorobenzoic acid.
Oxidation: 2-(5-carboxy-2-nitro-1H-imidazol-1-yl)ethyl 3-fluorobenzoate.
Scientific Research Applications
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is employed in studies to understand the mechanism of action of nitroimidazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-fluorobenzoate involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components. These intermediates can cause DNA damage, inhibit enzyme activity, and disrupt cellular processes, leading to antimicrobial or anticancer effects. The molecular targets include DNA, enzymes involved in DNA replication and repair, and other cellular proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound has a similar nitroimidazole moiety but differs in the presence of an acetic acid group instead of a fluorobenzoate ester.
Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent, which has a similar structure but lacks the fluorobenzoate ester group.
Uniqueness
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-fluorobenzoate is unique due to the presence of both the nitroimidazole and fluorobenzoate ester groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4/c1-9-8-15-13(17(19)20)16(9)5-6-21-12(18)10-3-2-4-11(14)7-10/h2-4,7-8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKFKSNPTQEVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667456 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-methyl-3-furyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746409.png)

![ETHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3746425.png)
![ETHYL 2-{4-[7-(4-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE](/img/structure/B3746434.png)
![4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide](/img/structure/B3746435.png)
![8-BENZYL-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3746439.png)
![2-(4-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B3746447.png)

![5-[(4-CHLOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE](/img/structure/B3746465.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B3746467.png)
![N-[(2-methylquinolin-4-yl)methyl]-3-phenylpropanamide](/img/structure/B3746469.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B3746476.png)

![METHYL 4,5-DIMETHOXY-2-[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]BENZOATE](/img/structure/B3746495.png)
